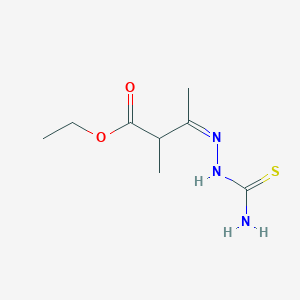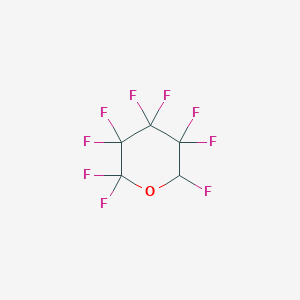![molecular formula C24H17N3 B14467396 4-([2,6'-Biquinolin]-2'-yl)aniline CAS No. 65955-08-0](/img/structure/B14467396.png)
4-([2,6'-Biquinolin]-2'-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([2,6’-Biquinolin]-2’-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,6’-Biquinolin]-2’-yl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with an aniline derivative through a palladium-catalyzed amination reaction. This reaction often uses palladium(II) acetate as the catalyst and triphenylphosphine as the ligand, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-([2,6’-Biquinolin]-2’-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-([2,6’-Biquinolin]-2’-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the compound.
科学的研究の応用
4-([2,6’-Biquinolin]-2’-yl)aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-([2,6’-Biquinolin]-2’-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may interact with enzymes and proteins, affecting their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Quinolinyl aniline: Similar structure but with the quinoline moiety attached at a different position.
4-Quinolinyl aniline: Another isomer with the quinoline moiety attached at the 4-position.
2,6-Di(quinolin-2-yl)aniline: A compound with two quinoline moieties attached to the aniline group.
Uniqueness
4-([2,6’-Biquinolin]-2’-yl)aniline is unique due to its specific attachment of the quinoline moiety at the 2-position, which may confer distinct chemical and biological properties compared to its isomers and analogs.
This detailed article provides a comprehensive overview of 4-([2,6’-Biquinolin]-2’-yl)aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
65955-08-0 |
|---|---|
分子式 |
C24H17N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
4-(6-quinolin-2-ylquinolin-2-yl)aniline |
InChI |
InChI=1S/C24H17N3/c25-20-10-5-17(6-11-20)22-13-8-18-15-19(9-14-24(18)27-22)23-12-7-16-3-1-2-4-21(16)26-23/h1-15H,25H2 |
InChIキー |
UTVFPSVVITZDHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C3)N=C(C=C4)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




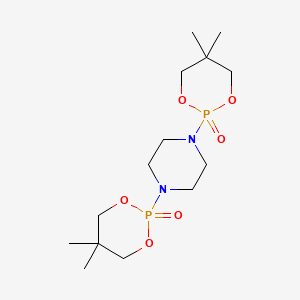
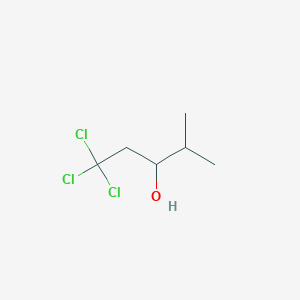
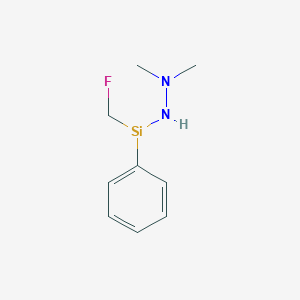
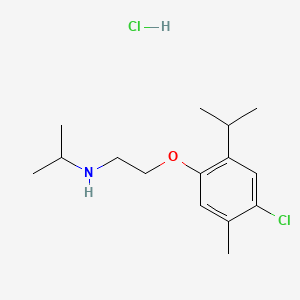
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
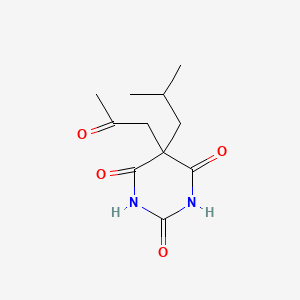
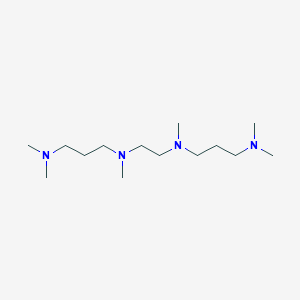
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
